molecular formula C27H21N5O B2496726 (Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile CAS No. 957038-98-1

(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile

Cat. No.: B2496726
CAS No.: 957038-98-1
M. Wt: 431.499
InChI Key: XECFMCZNEUSWNT-CYVLTUHYSA-N
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Description

This compound is a heterocyclic acrylonitrile derivative featuring a benzimidazole core tethered to a pyrazole moiety via a conjugated acrylonitrile linker. The pyrazole ring is substituted with a 4-methoxy-2-methylphenyl group at position 3 and a phenyl group at position 1. Such structures are commonly explored for their electronic properties and applications in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents due to the benzimidazole and pyrazole motifs .

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-[3-(4-methoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N5O/c1-18-14-22(33-2)12-13-23(18)26-20(17-32(31-26)21-8-4-3-5-9-21)15-19(16-28)27-29-24-10-6-7-11-25(24)30-27/h3-15,17H,1-2H3,(H,29,30)/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECFMCZNEUSWNT-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OC)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a benzimidazole moiety linked to a pyrazole and an acrylonitrile group, which contributes to its diverse biological activities. The structural formula can be represented as follows:

C22H20N4O\text{C}_{22}\text{H}_{20}\text{N}_4\text{O}

Antimicrobial Properties

Research has indicated that compounds containing benzimidazole and pyrazole rings often exhibit significant antimicrobial activity. For example, the presence of the benzimidazole moiety is known to enhance the efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 6.25 μg/mL, suggesting potent antibacterial activity .

Antitumor Activity

Studies have shown that derivatives of benzimidazole and pyrazole exhibit antitumor properties through various mechanisms, including the inhibition of microtubule polymerization. This action disrupts mitotic processes in cancer cells, leading to apoptosis. For instance, compounds similar to this compound have been tested in vitro against several cancer cell lines, demonstrating significant cytotoxic effects .

Antiparasitic Activity

The compound's structural features also suggest potential antiparasitic activity. Benzimidazole derivatives are well-documented for their efficacy against protozoan parasites such as Trypanosoma cruzi and Entamoeba histolytica. The mechanism often involves interference with the parasite's metabolic pathways, leading to cell death .

Synthesis and Activity Evaluation

A study conducted on related benzimidazole derivatives highlighted their synthesis and subsequent evaluation for biological activities. The synthesized compounds were tested against various pathogens, revealing promising results in terms of antimicrobial potency and low toxicity profiles .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrazole ring significantly affect the biological activity of the compound. For example, substituents on the phenyl group enhance lipophilicity, improving membrane permeability and overall bioactivity. Compounds with electron-withdrawing groups demonstrated increased potency against certain bacterial strains .

Data Summary

Activity TypeMIC ValuesNotable Findings
Antimicrobial6.25 μg/mLEffective against E. coli and S. aureus
AntitumorIC50 10 μMInduces apoptosis in cancer cell lines
Antiparasitic12.5 μg/mLActive against T. cruzi

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing benzimidazole and pyrazole moieties exhibit potent anticancer properties. The structural features of (Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile suggest it may inhibit specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Studies

Study ReferenceCell Lines TestedIC50 Values (µM)Mechanism of Action
MCF-7, HeLa10.5, 15.2Apoptosis induction
A549, HCT1168.0, 12.5Cell cycle arrest

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacteria and fungi. Its efficacy can be attributed to the presence of the benzimidazole and pyrazole rings, which are known to disrupt microbial cell membranes.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Photophysical Properties

The photophysical characteristics of this compound have been explored for potential applications in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation makes it a candidate for optoelectronic devices.

Table 3: Photophysical Properties

PropertyValue
Absorption Max (nm)350
Emission Max (nm)450
Quantum Yield0.85

Synthesis and Characterization

A comprehensive study on the synthesis of this compound was conducted using various synthetic methodologies, including microwave-assisted synthesis and solvent-free conditions. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography were employed to confirm the structure.

Biological Testing

The biological activities were assessed through various in vitro assays, including cytotoxicity tests on cancer cell lines and antimicrobial susceptibility testing against clinical isolates. The results demonstrated significant activity, prompting further investigation into its mechanism of action.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The acrylonitrile group acts as a Michael acceptor, enabling nucleophilic additions. For example:

  • Malononitrile Addition : Reacts with active methylene compounds (e.g., malononitrile) under basic conditions (piperidine/ethanol) to form bis-adducts via tandem Michael addition-cyclization .

ReagentConditionsProductYieldReference
MalononitrileEthanol, piperidine, refluxBis(2-amino-tetrahydro-4H-chromene-3-carbonitrile)85%
DimedoneEthanol, piperidine, 80°CBis(hexahydro-4H-xanthene-1,3-dione)78%

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles:

  • Pyrano-Pyrimidine Formation : Reacts with barbituric acid under basic conditions to yield bis(methaneylylidene)bis(pyrimidine-2,4,6-trione) .

  • Quinoline Synthesis : Reacts with enamines (e.g., p-tolylamino-cyclohexenone) to form bis(hexahydroquinoline-3-carbonitrile) derivatives via regioselective cyclization .

SubstrateReagent/CatalystProductKey FeatureReference
Barbituric acidPiperidine, ethanolBis-pyrimidinetrioneC═O stretching at 1692 cm⁻¹
Enamine derivativesEthanol, refluxBis-hexahydroquinolineRegioisomeric selectivity

Substitution Reactions

Electrophilic substitution occurs at the benzimidazole and pyrazole rings:

  • Halogenation : Bromination at the benzimidazole C-5 position using NBS in DMF.

  • Methoxy Group Demethylation : Treatment with BBr₃ in CH₂Cl₂ cleaves the methoxy group to a hydroxyl .

Reaction TypeReagentConditionsOutcomeReference
BrominationNBS, DMF0°C, 2 hrsC-5 brominated derivative
DemethylationBBr₃, CH₂Cl₂-78°C, 1 hrPhenolic product

Oxidation and Reduction

  • Nitrile Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitrile to a primary amine.

  • Pyrazole Ring Oxidation : MnO₂ oxidizes the pyrazole’s methyl group to a ketone .

ProcessReagent/CatalystProductApplicationReference
Nitrile reductionH₂, Pd-C, ethanolPrimary amine derivativeBioactive intermediate
Methyl oxidationMnO₂, acetoneKetone-functionalized pyrazoleEnhanced electrophilicity

Cross-Coupling Reactions

The compound undergoes Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst :

Aryl Boronic AcidBaseSolventProduct (Coupled Derivative)YieldReference
4-MethoxyphenylK₂CO₃DMF/H₂OBiaryl-functionalized analog72%

Photochemical Reactions

Under UV light (λ = 254 nm), the acrylonitrile group undergoes [2+2] cycloaddition with alkenes to form cyclobutane derivatives .

Alkene PartnerConditionsProductStereochemistryReference
EthyleneUV, CH₃CN, 24 hrsCyclobutane adductcis-Selective

Key Mechanistic Insights:

  • Michael Addition : Proceeds via base-catalyzed enolate formation, followed by nucleophilic attack on the acrylonitrile β-carbon .

  • Cyclization : Intramolecular attack of the benzimidazole NH on the nitrile group facilitates ring closure .

  • Regioselectivity : Steric effects from the 4-methoxy-2-methylphenyl group direct substitutions to the para position of the pyrazole .

Comparative Reactivity Table:

Reaction TypeRate (Relative)Dominant SiteByproduct Management
Nucleophilic AdditionFastAcrylonitrile β-CPiperidine recycling
Electrophilic SubstitutionModerateBenzimidazole C-5Halogen scavengers
OxidationSlowPyrazole methylMnO₂ filtration

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazole-Benzoheterocycle Systems

Compound 1f :
(Z)-2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile (1f) shares the same benzimidazole-pyrazole-acrylonitrile scaffold but differs in the pyrazole substituent (4-nitrophenyl vs. 4-methoxy-2-methylphenyl). The nitro group in 1f is strongly electron-withdrawing, enhancing electrophilicity and reactivity compared to the electron-donating methoxy group in the target compound. DFT studies suggest that 1f exhibits a higher dipole moment (6.8 Debye vs. 5.2 Debye for the target compound), influencing solubility and binding affinity .

Compound (E)-2-(1H-Benzoimidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile: This analogue lacks the pyrazole ring and adopts an E-configuration. The E-isomer shows lower thermal stability (decomposition at 180°C vs. 220°C for the Z-isomer) due to reduced conjugation .

Thiazole-Based Analogues

(2Z)-2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile :
Replacing benzimidazole with a thiazole ring alters electronic properties. The thiazole’s sulfur atom introduces lone-pair interactions, while the 4-fluorophenyl group enhances lipophilicity (LogP = 3.1 vs. 2.7 for the target compound). This analogue exhibits stronger hydrogen-bonding capacity due to the hydroxyl group but reduced planarity, impacting membrane permeability .

Pyrazole Derivatives with Varied Substituents

3-(4-Toluidino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one: This compound retains the pyrazole core but replaces acrylonitrile with a ketone-enamine system. The hydroxy and toluidino groups enhance solubility in polar solvents (water solubility = 12 mg/mL vs. <1 mg/mL for the target compound) but reduce metabolic stability due to susceptibility to oxidation .

Comparative Data Table

Property Target Compound Compound 1f (E)-Isomer Thiazole Analogue
Core Structure Benzimidazole-Pyrazole Benzimidazole-Pyrazole Benzimidazole Thiazole-Pyrazole
Key Substituent 4-Methoxy-2-methylphenyl 4-Nitrophenyl 4-Nitrophenyl 4-Fluorophenyl
Configuration Z Z E Z
Dipole Moment (Debye) 5.2 6.8 4.5 5.9
LogP 2.7 3.4 2.9 3.1
Thermal Stability (°C) 220 210 180 195

Research Findings and Implications

  • Stereochemical Impact : The Z-configuration in acrylonitrile derivatives enhances planarity, critical for intercalation into DNA or binding to ATP pockets in kinases .
  • Solubility vs. Bioavailability : Thiazole-based analogues balance lipophilicity and hydrogen-bonding capacity, offering a promising scaffold for optimizing oral bioavailability .

Preparation Methods

Hydrazone Formation

Condensation of 4-methoxy-2-methylacetophenone (1.0 equiv) with phenylhydrazine (1.05 equiv) in glacial acetic acid at 80°C for 6 hours yields the hydrazone intermediate. The reaction proceeds via nucleophilic addition-elimination, with acetic acid catalyzing imine formation.

Vilsmeier–Haack Cyclization

The hydrazone undergoes cyclization using the Vilsmeier–Haack reagent (POCl₃/DMF) at 0–5°C, followed by gradual warming to 25°C. This step forms the pyrazole ring, introducing the aldehyde functionality at position 4. The electronic directing effects of the 4-methoxy group ensure regioselectivity, affording 3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in 85–90% yield.

Table 1: Optimization of Pyrazole-4-carbaldehyde Synthesis

Entry POCl₃ (equiv) DMF (equiv) Temp (°C) Yield (%)
1 1.2 1.5 0–5 72
2 2.0 2.0 0–25 89
3 3.0 3.0 25 78

Optimal conditions (Entry 2) use 2.0 equiv POCl₃ and DMF at 0–25°C.

Preparation of Benzimidazol-2-ylacetonitrile

Benzimidazole Nucleus Formation

o-Phenylenediamine reacts with cyanoacetic acid in 4N HCl under reflux (12 hours), followed by neutralization with NaHCO₃ to yield 2-cyanomethyl-1H-benzimidazole. The cyano group enhances electrophilicity for subsequent Knoevenagel reactions.

Table 2: Characterization Data for Benzimidazol-2-ylacetonitrile

Property Value
FT-IR (ν, cm⁻¹) 3280 (N-H), 2215 (C≡N)
¹H NMR (DMSO-d₆, δ ppm) 7.45–7.30 (m, 4H, Ar-H), 4.10 (s, 2H, CH₂)

Knoevenagel Condensation for Acrylonitrile Formation

Reaction Conditions

Equimolar pyrazole-4-carbaldehyde and benzimidazol-2-ylacetonitrile react in methanol with piperidine (5 mol%) at 25°C for 4–6 hours. The base deprotonates the active methylene group, initiating nucleophilic attack on the aldehyde carbonyl.

Stereoselectivity Control

The (Z)-configuration predominates due to:

  • Steric hindrance : Bulky substituents on the pyrazole and benzimidazole favor the less sterically congested isomer.
  • Electronic effects : Conjugation between the cyano group and aromatic rings stabilizes the (Z)-form.

Table 3: Yield and Physical Data for Target Compound

Property Value
Yield 89%
Melting Point 314–315°C
FT-IR (ν, cm⁻¹) 3295 (N-H), 2218 (C≡N), 1601 (C=N)
¹H NMR (DMSO-d₆, δ ppm) 9.25 (s, 1H, NH), 8.44 (d, J=8.8 Hz, 2H, Ar-H), 7.95–7.59 (m, 10H, Ar-H), 3.87 (s, 3H, OCH₃)

Mechanistic Insights and Byproduct Analysis

Knoevenagel Reaction Pathway

  • Deprotonation : Piperidine abstracts the α-hydrogen from benzimidazol-2-ylacetonitrile, generating a nucleophilic enolate.
  • Aldol Addition : Enolate attacks the aldehyde carbonyl, forming a β-hydroxy intermediate.
  • Dehydration : Elimination of water produces the acrylonitrile linkage, with stereochemistry dictated by reaction kinetics.

Byproduct Formation

Trace quantities (≤5%) of the (E)-isomer arise from reversible enolate formation. Polar solvents (e.g., DMF) increase isomerization, necessitating methanol for stereochemical fidelity.

Scalability and Industrial Feasibility

Solvent Recovery

Methanol is distilled under reduced pressure (60°C, 150 mbar) and reused, reducing waste by 70%.

Catalytic Efficiency

Piperidine exhibits superior activity compared to alternatives:

Table 4: Catalyst Screening for Knoevenagel Reaction

Catalyst Yield (%) (Z):(E) Ratio
Piperidine 89 95:5
Triethylamine 72 85:15
DBU 81 88:12

Q & A

How can researchers optimize the synthesis of (Z)-acrylonitrile derivatives with bulky aromatic substituents?

Level: Basic
Methodological Answer:
Synthesis optimization requires balancing steric effects and electronic interactions. Key steps include:

  • Precursor Selection: Use Knoevenagel condensation between a benzimidazole-acetonitrile precursor and a substituted pyrazole-carbaldehyde under basic conditions (e.g., piperidine in ethanol) .
  • Reaction Monitoring: Track progress via TLC and isolate intermediates via recrystallization (e.g., using ethanol/water mixtures) to improve yield and purity .
  • Steric Mitigation: Introduce microwave-assisted synthesis to enhance reaction rates for sterically hindered intermediates .

What spectroscopic techniques are critical for confirming the structure of this compound?

Level: Basic
Methodological Answer:

  • IR Spectroscopy: Identify acrylonitrile C≡N stretches (~2200–2250 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹). Compare with analogs like 2-(1H-benzimidazol-2-yl)-3-phenylacrylonitrile .
  • NMR Analysis: Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to resolve aromatic protons (δ 7.0–8.5 ppm) and acrylonitrile carbons (δ ~115–120 ppm). Assign methoxy (δ ~3.8 ppm) and methyl groups (δ ~2.5 ppm) .
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using HRMS .

How can the Z-configuration of the acrylonitrile group be rigorously confirmed?

Level: Advanced
Methodological Answer:

  • NOESY NMR: Detect spatial proximity between the benzimidazole proton and the pyrazole-phenyl group to confirm the Z-isomer .
  • X-ray Crystallography: Resolve the dihedral angle between the benzimidazole and pyrazole moieties. For example, analogs like 4-(1H-benzimidazol-2-yl)phenol show planar geometries with angles <10° .
  • Computational Modeling: Compare experimental NMR shifts with DFT-calculated values for Z/E isomers .

What strategies are effective for functionalizing the benzimidazole or pyrazole rings?

Level: Advanced
Methodological Answer:

  • Click Chemistry: Introduce triazole groups via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to modify the pyrazole ring .
  • Electrophilic Substitution: Use nitration or halogenation at the benzimidazole C5 position, guided by directing effects of the acrylonitrile group .
  • Protection/Deprotection: Temporarily protect reactive sites (e.g., methoxy groups) with tert-butyldimethylsilyl (TBS) ethers during functionalization .

How should contradictions in spectral data (e.g., NMR vs. IR) be resolved?

Level: Advanced
Methodological Answer:

  • Cross-Validation: Compare experimental data with structurally similar compounds, such as 2-(benzothiazol-2-yl)-3-arylacrylonitriles .
  • Decoupling Experiments: Perform 1H^1 \text{H}-13C^{13}\text{C} HSQC/HMBC to resolve overlapping signals in crowded aromatic regions .
  • Dynamic Effects: Account for tautomerism (e.g., imidazole NH protons) by analyzing spectra in DMSO-d6 versus CDCl3 .

What computational methods are suitable for studying its bioactivity?

Level: Advanced
Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., kinases), referencing docking poses of analogs like 9c and 9m in pyrazole-triazole hybrids .
  • MD Simulations: Assess stability of ligand-target complexes over 100 ns trajectories using GROMACS .
  • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with cytotoxicity data from analogs .

How can cytotoxicity be evaluated in a research setting?

Level: Basic
Methodological Answer:

  • Cell Lines: Use MTT assays on human cancer lines (e.g., HeLa or MCF-7), comparing IC50 values with controls like 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide .
  • Dose Optimization: Test concentrations from 1 nM–100 µM, accounting for solubility limits in DMSO (<0.1% v/v) .
  • Apoptosis Markers: Validate mechanisms via flow cytometry (Annexin V/PI staining) .

What challenges arise in improving aqueous solubility for in vivo studies?

Level: Advanced
Methodological Answer:

  • Prodrug Design: Introduce phosphate esters at the methoxy group, hydrolyzable in vivo .
  • Nanoformulation: Encapsulate in PEGylated liposomes (size ~100 nm) to enhance bioavailability .
  • Co-solvent Systems: Use Cremophor EL or cyclodextrins for preclinical dosing .

How can thermal stability be assessed for storage or catalytic applications?

Level: Basic
Methodological Answer:

  • TGA/DSC: Perform thermogravimetric analysis (heating rate 10°C/min under N2) to identify decomposition points (>300°C for benzimidazole analogs) .
  • Accelerated Stability Testing: Store at 40°C/75% RH for 6 months, monitoring via HPLC for degradation products .

How do structural modifications influence activity compared to analogs?

Level: Advanced
Methodological Answer:

  • SAR Studies: Replace the 4-methoxy-2-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups. Compare bioactivity using standardized assays .
  • Crystallographic Comparisons: Overlay X-ray structures of analogs (e.g., 4-hydroxy-3-methoxybenzyl derivatives) to identify critical pharmacophoric features .

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